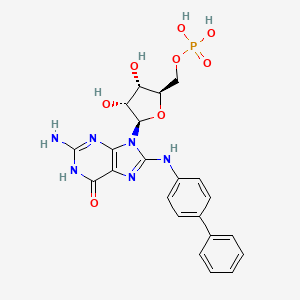
GMP-Abp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GMP-Abp is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GMP-Abp typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, purification processes, and crystallization. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and quality. Good Manufacturing Practices (GMP) are strictly followed to comply with regulatory standards. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor the purity and composition of the compound.
化学反应分析
Types of Reactions
GMP-Abp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may yield alcohols or amines.
科学研究应用
GMP-Abp has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is utilized in the study of biochemical pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: this compound is used in the manufacturing of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of GMP-Abp involves its interaction with specific molecular targets and pathways. It acts as a regulatory agent, modulating the activity of enzymes and other proteins. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
Some compounds similar to GMP-Abp include:
Cyclic guanosine monophosphate (cGMP): A cellular regulatory agent involved in various physiological processes.
Adenosine monophosphate (AMP): Another nucleotide that plays a crucial role in cellular energy transfer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique pathways it influences. While cGMP and AMP are well-studied, this compound offers distinct advantages in certain biochemical applications due to its unique binding properties and regulatory effects.
属性
CAS 编号 |
78281-08-0 |
|---|---|
分子式 |
C22H23N6O8P |
分子量 |
530.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-8-(4-phenylanilino)-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H23N6O8P/c23-21-26-18-15(19(31)27-21)25-22(24-13-8-6-12(7-9-13)11-4-2-1-3-5-11)28(18)20-17(30)16(29)14(36-20)10-35-37(32,33)34/h1-9,14,16-17,20,29-30H,10H2,(H,24,25)(H2,32,33,34)(H3,23,26,27,31)/t14-,16-,17-,20-/m1/s1 |
InChI 键 |
DTDFFHBJBOJGJW-WVSUBDOOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


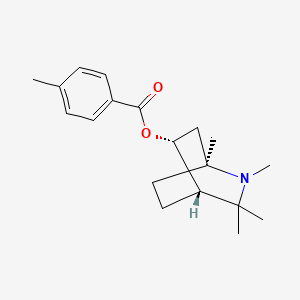
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

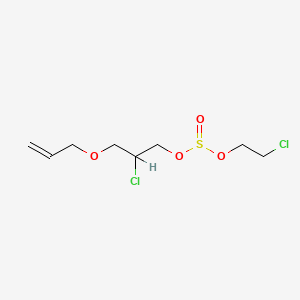

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
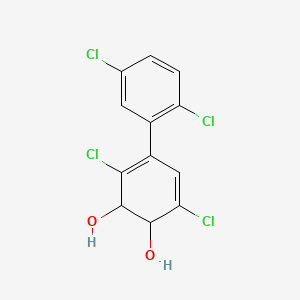
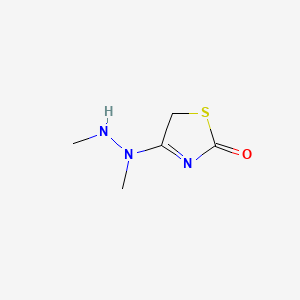
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
